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Compound of Interest

2-[3-(4-
Compound Name:
Nitrophenyl)propylaminojethanol

Cat. No.: B149366

Disclaimer: Extensive searches of scientific literature and chemical databases did not yield
specific, experimentally-derived spectroscopic data (NMR, IR, MS) for the target compound, 2-
[3-(4-Nitrophenyl)propylamino]ethanol. The following information is a predictive guide based
on the chemical structure and established principles of spectroscopic analysis, intended for
researchers, scientists, and drug development professionals.

Predicted Spectroscopic Data

The data presented herein are estimations derived from the analysis of the compound's
functional groups and structural motifs. These predictions are intended to serve as a reference
for the identification and characterization of 2-[3-(4-Nitrophenyl)propylamino]ethanol.

Table 1: Predicted *H NMR Data (500 MHz, CDCIs)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~8.15 d 2H Ar-H (ortho to NOz2)
~7.35 d 2H Ar-H (meta to NO2)
~3.70 t 2H -CH2-OH
~2.80 t 2H Ar-CH-
~2.70 t 2H -NH-CH2-CH20H
~2.65 t 2H Ar-CHz-CH2-CH2-NH-
~1.90 p 2H Ar-CHz2-CHa2-
~2.0-3.0 (broad) br s 2H -NH- and -OH

Table 2: Predicted 3C NMR Data (125 MHz, CDCls)

Chemical Shift (o, ppm)

Assignment

~149.0 Ar-C (ipso to NO2)
~146.5 Ar-C (ipso to propyl chain)
~129.5 Ar-CH (meta to NOz2)
~124.0 Ar-CH (ortho to NO2)
~60.5 -CH2-OH
~51.0 -NH-CH2-CH20H
~49.0 Ar-CHz-CH2-CH2-NH-
~33.5 Ar-CHz-
~31.0 Ar-CH2-CHz-

Table 3: Predicted IR Absorption Bands
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Wavenumber (cm~?) Intensity Assignment

3300-3500 Broad O-H stretch

3250-3400 Medium N-H stretch

3000-3100 Medium Aromatic C-H stretch

2850-2960 Medium Aliphatic C-H stretch

1590, 1490 Medium-Strong Aromatic C=C stretch

1520, 1345 Strong Asymmetric & Symmetric NO2
stretch

1050-1150 Strong C-N stretch

1000-1050 Strong C-O stretch

Table 4: Predicted Mass Spectrometry (EI) Fragmentation

mlz Interpretation

224 [M]*e (Molecular lon)
193 [M - CH20H]*

179 [M - CH2CH20H]*
136 [C7HeNO2]*

120 [C7HsN]*

91 [C7HA]*

44 [CH2NHCH2]*

31 [CH2OH]*

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data

for a novel organic compound such as 2-[3-(4-Nitrophenyl)propylamino]ethanol.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL
of a deuterated solvent (e.g., CDClz, DMSO-ds, or MeOD) in a 5 mm NMR tube.

e 1H NMR Acquisition:
o Spectrometer: 400 MHz or higher field instrument.
o Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

o Acquisition Parameters:

Spectral Width: -2 to 12 ppm.

Number of Scans: 16-64 (adjust for signal-to-noise).

Relaxation Delay (d1): 1-5 seconds.

Acquisition Time: 2-4 seconds.

o Processing: Apply a Fourier transform with a line broadening of 0.3 Hz. Phase and
baseline correct the spectrum. Reference the spectrum to the residual solvent peak (e.g.,
CDCls at 7.26 ppm).

e 13C NMR Acquisition:
o Spectrometer: Same as for H NMR.
o Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30’).
o Acquisition Parameters:
» Spectral Width: 0 to 200 ppm.
= Number of Scans: 1024-4096 (or more, as 13C has a low natural abundance).

» Relaxation Delay (d1): 2 seconds.
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o Processing: Apply a Fourier transform with a line broadening of 1-2 Hz. Phase and
baseline correct the spectrum. Reference the spectrum to the solvent peak (e.g., CDCls at
77.16 ppm).

Infrared (IR) Spectroscopy

o Sample Preparation (ATR): Place a small amount of the solid or liquid sample directly onto
the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

o Data Acquisition:
o Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
o Acquisition Parameters:
» Spectral Range: 4000-400 cm™1,
» Resolution: 4 cm™1.
= Number of Scans: 16-32.

o Processing: Perform a background scan of the empty ATR crystal before scanning the
sample. The software will automatically ratio the sample scan to the background to
generate the absorbance or transmittance spectrum.

Mass Spectrometry (MS)

o Sample Preparation (Electron lonization - EI):

o Direct Infusion: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol
or dichloromethane) to a concentration of approximately 1 mg/mL. Infuse the solution into

the ion source.

o GC-MS: Prepare a dilute solution (e.g., 100 pg/mL) in a suitable solvent. Inject 1 L into
the Gas Chromatograph (GC) coupled to the mass spectrometer.

o Data Acquisition:
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o lonization Mode: Electron lonization (El) at 70 eV.
o Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
o Acquisition Parameters:

= Mass Range: m/z 30-500.

= Scan Rate: 1-2 scans/second.

o Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
confirm the structure.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly
synthesized compound.
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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a
chemical compound.

¢ To cite this document: BenchChem. [Spectroscopic and Analytical Profile of 2-[3-(4-
Nitrophenyl)propylamino]ethanol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b149366#spectroscopic-data-nmr-ir-ms-for-2-3-4-
nitrophenyl-propylamino-ethanol]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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